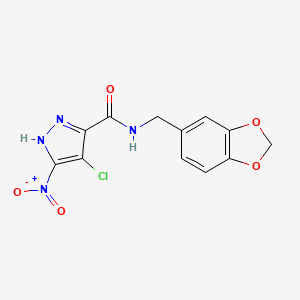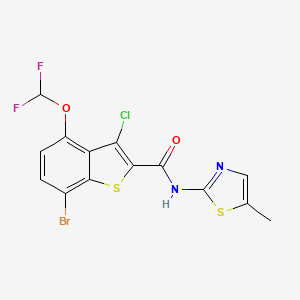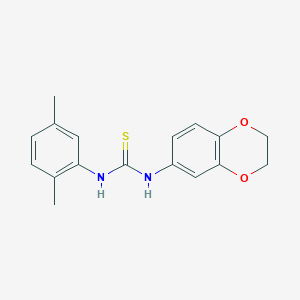![molecular formula C19H17ClN6O B10956023 N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known by its systematic name, is a complex organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core with various functional groups attached. Let’s break down its name:
N-(3-chloro-2-methylphenyl): This part of the compound contains a chloro-substituted phenyl ring.
7-(1,5-dimethyl-1H-pyrazol-4-yl): Here, we have a pyrazole ring with two methyl groups at positions 1 and 5.
pyrazolo[1,5-a]pyrimidine-2-carboxamide: The central core is a fused pyrazolo[1,5-a]pyrimidine ring system, and it bears a carboxamide functional group at position 2.
化学反応の分析
Reactions::
Oxidation and Reduction: Depending on the substituents, this compound may undergo oxidation or reduction reactions.
Substitution Reactions: The chloro-substituted phenyl group can participate in substitution reactions.
Cyclization: The pyrazole and pyrimidine rings can undergo cyclization reactions.
Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chloro group.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for reduction.
Substitution: Various nucleophiles (e.g., amines, alkoxides) for substitution reactions.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used. Isolation and characterization of intermediates would be crucial to identify the exact products.
科学的研究の応用
Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemical Biology: Investigating its interactions with biological targets could provide insights into cellular processes.
Materials Science: Its structural features may be useful for designing novel materials.
作用機序
The exact mechanism of action remains speculative. researchers could explore its binding to specific receptors, enzymatic inhibition, or modulation of cellular pathways.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers can compare this compound with related pyrazolo[1,5-a]pyrimidines or other heterocyclic structures. Highlighting its uniqueness would involve contrasting it with structurally similar molecules.
特性
分子式 |
C19H17ClN6O |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-11-14(20)5-4-6-15(11)23-19(27)16-9-18-21-8-7-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27) |
InChIキー |
KQCZRESJQWBYJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10955946.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955956.png)
![4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10955963.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B10955965.png)

![N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10955980.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955985.png)

![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)

![N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
